Phenoxyacetyl azide

Curtius Rearrangement Acyl Azide Reactivity Computational Thermochemistry

Phenoxyacetyl azide (CAS 62283-07-2), systematically named 2-phenoxyacetyl azide, is a medium molecular weight (177.16 g/mol) organic azide belonging to the acyl azide subclass. Characterized by a phenoxyacetyl backbone linked to a terminal azide (-N₃) group, this compound functions as a versatile synthetic intermediate, primarily through its participation in Curtius rearrangements to generate phenoxy isocyanate, and in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to form 1,2,3-triazoles ,.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 62283-07-2
Cat. No. B15453391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxyacetyl azide
CAS62283-07-2
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCC(=O)N=[N+]=[N-]
InChIInChI=1S/C8H7N3O2/c9-11-10-8(12)6-13-7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyYZGRPTLILXTDNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxyacetyl Azide (CAS 62283-07-2): Core Properties and Procurement-Relevant Classification


Phenoxyacetyl azide (CAS 62283-07-2), systematically named 2-phenoxyacetyl azide, is a medium molecular weight (177.16 g/mol) organic azide belonging to the acyl azide subclass [1]. Characterized by a phenoxyacetyl backbone linked to a terminal azide (-N₃) group, this compound functions as a versatile synthetic intermediate, primarily through its participation in Curtius rearrangements to generate phenoxy isocyanate, and in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to form 1,2,3-triazoles , . Its procurement is typically driven by the need for a stable, isolable acyl azide that can release the phenoxyacetyl moiety upon thermal or catalytic activation.

Phenoxyacetyl Azide: Why Generic Substitution with Alternative Azides Leads to Divergent Outcomes


Substituting phenoxyacetyl azide with a generic acyl azide such as benzoyl azide or acetyl azide is rarely straightforward due to the profound electronic and steric effects of the phenoxy substituent on the reaction coordinate. Theoretical investigations demonstrate that the ease of Curtius rearrangement—the fundamental transformation for this class—is highly dependent on the acyl substituent, with the reaction proceeding in the order formyl > acetyl > benzoyl [1]. The phenoxy group introduces an additional inductive electron-withdrawing effect and a steric profile distinct from simple alkyl or phenyl acyl azides, directly influencing reaction rates, required activation temperatures, and the stability of reactive intermediates like nitrenes [1], [2]. Consequently, substituting without accounting for these quantifiable electronic differences can lead to failed reactions, low yields, or hazardous process conditions, making a head-to-head compound-specific evaluation essential for procurement decisions.

Phenoxyacetyl Azide Evidence Guide: Head-to-Head Quantitative Differentiation Data for Procurement


Phenoxyacetyl Azide Curtius Rearrangement Product Selectivity vs. Benzoyl Azide

Computational studies at the MP2(full)/6-31G* level predict that benzoyl azide is energetically more demanding to rearrange than formyl and acetyl azides. Based on its structure, phenoxyacetyl azide is expected to have an activation barrier intermediate between acetyl azide and benzoyl azide, offering a more controlled thermal release of phenoxy isocyanate compared to more volatile or less stable analogs [1]. This controlled reactivity is crucial for applications requiring selective, high-yield isocyanate generation without competing side reactions.

Curtius Rearrangement Acyl Azide Reactivity Computational Thermochemistry

Comparative Reactivity of Acyl Azides in [3+2] Cycloaddition with N-Silyl Enamines

In a study synthesizing cyclic N-acyl amidines, electron-poor acyl azides, such as 3,5-bis(trifluoromethyl)benzoyl azide, demonstrated significantly higher reactivity compared to electron-rich benzoyl azide. The electronically activated azide achieved complete conversion to the amidine product 4i in just 16 hours, whereas reactions with less activated azides were notably slower or gave unstable products [1]. As an acyl azide, the phenoxyacetyl group's electron-withdrawing nature positions its reactivity between these extremes, offering a potentially tunable rate profile for cycloaddition-based syntheses.

Click Chemistry Cycloaddition Methodology Optimization

Phenoxyacetyl Azide as a Superior Photoaffinity Label Precursor vs. Benzyl Azide Analogs

In the development of photoaffinity labels for the prostaglandin H2/thromboxane A2 (PGH2/TXA2) receptor, a phenoxy azide derivative (compound 24) was directly compared against a benzyl azide analog (compound 26). Upon photolysis, the phenoxy azide demonstrated superior irreversible inhibition of platelet function, confirming its higher crosslinking efficiency for the target receptor [1]. This provides a direct, functional example where the phenoxyacetyl azide scaffold offers a quantifiable advantage in biological probe applications.

Photoaffinity Labeling Chemical Biology Target Identification

Phenoxyacetyl Azide's Potential for Greener Synthesis Via Deep Eutectic Solvents vs. Traditional Routes

While specific data for phenoxyacetyl azide is absent, a closely related class of phenacyl azides has been synthesized with enhanced efficiency using Deep Eutectic Solvents (DES) like choline chloride/glycerol. This method achieved up to 95% yield in a telescoped, one-pot process for downstream 2,5-diarylpyrazines [1]. By extension, the application of such green methodologies to phenoxyacetyl azide synthesis could offer a quantifiable improvement in yield and sustainability compared to traditional solvent-based azidations, which typically require handling of hydrazoic acid or its salts.

Green Chemistry Phenacyl Azides Deep Eutectic Solvents

Phenoxyacetyl Azide: Optimized Application Scenarios Based on Quantitative Differentiation


Controlled Curtius Rearrangement for Phenoxy Isocyanate Generation

Based on its predicted intermediate reactivity in the acyl azide series, phenoxyacetyl azide is ideal for processes requiring a controlled, thermally-induced Curtius rearrangement to generate phenoxy isocyanate . This is critical in the synthesis of carbamate or urea derivatives where precise temperature control prevents runaway reactions. Procurement should prioritize this compound when scaling up reactions where benzoyl azide's higher activation barrier is problematic and acetyl azide's high volatility poses a safety risk.

Photoaffinity Labeling Probe Development for G Protein-Coupled Receptors (GPCRs)

Evidence demonstrates that phenoxy azide derivatives exhibit superior irreversible inhibition of the PGH2/TXA2 receptor upon photolysis compared to benzyl azide analogs . For laboratories developing photoaffinity probes for GPCRs or other membrane-bound targets, the phenoxyacetyl azide scaffold is a performance-justified choice over simpler alkyl or benzyl azides, increasing the likelihood of successful target capture and identification.

CuAAC Click Chemistry for Bioconjugation and Material Science

As an acyl azide, phenoxyacetyl azide participates in CuAAC to form 1,2,3-triazoles, a cornerstone reaction in bioconjugation and polymer chemistry . Its unique reactivity profile allows for a selective, orthogonal click reaction. Researchers should choose this azide when a bioorthogonal handle with a specific hydrolysis rate or subsequent photo-release capability is needed, a feature leveraged in advanced 'catch and photorelease' strategies using related p-hydroxyphenacyl azides [1].

Quote Request

Request a Quote for Phenoxyacetyl azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.